![molecular formula C16H14FN3O B6345730 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354939-36-8](/img/structure/B6345730.png)

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one, also known as 2-amino-5-fluorophenylmethyl-5-phenyl-imidazol-4-one (AFPMI) is a compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, including as a catalyst, a reagent, and a building block for more complex molecules. AFPMI has a wide range of applications in both organic and inorganic chemistry, and its unique properties have made it an important tool in the laboratory.

Applications De Recherche Scientifique

Analytical Chemistry

This compound can be used as an electrophilic coupling reagent for the determination of iron (III) in environmental waters, soils, and industrial effluent samples . This application is particularly useful in analytical chemistry, where accurate and precise measurements of metal ions are crucial.

Synthesis of Quinolones

The compound may be used in the synthesis of 2,4-disubstituted quinolones via Meyer-Schuster rearrangement . Quinolones are a type of synthetic antimicrobial agent, and their derivatives have been widely used in the treatment of various bacterial infections.

Synthesis of Benzodiazepines

It may also be used in the synthesis of diazepam-related benzodiazepines . Benzodiazepines are a class of psychoactive drugs used for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic effects.

Synthesis of Benzotriazepines

The compound can be used in the synthesis of benzotriazepines . Benzotriazepines are a class of compounds that have shown potential in the treatment of various mental disorders.

Synthesis of Quinazolines

It can be used in the synthesis of 6-chloro-2-methyl-4-(2-fluorophenyl)quinazoline . Quinazolines are a class of organic compounds that have shown potential in the treatment of cancer and other diseases.

Synthesis of N-desalkylflurazepam

The compound can be used in the synthesis of N-desalkylflurazepam . N-desalkylflurazepam is a metabolite of several benzodiazepine drugs and is typically detected in urine as part of a drug test.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one may also interact with various receptors.

Mode of Action

It is believed to act by inhibiting the activity of specific enzymes and receptors. For instance, similar compounds have been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.

Biochemical Pathways

It is known that similar compounds can affect a variety of biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability and are likely to be well-absorbed and distributed in the body .

Result of Action

It is known that similar compounds can have a wide range of effects, including antiviral, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

2-amino-4-[(2-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c17-13-9-5-4-6-11(13)10-16(12-7-2-1-3-8-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECKCXKKZMTCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

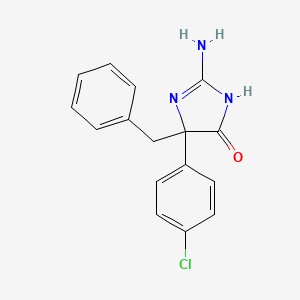

![2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345671.png)

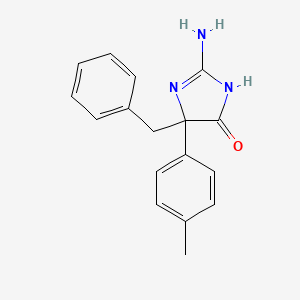

![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)

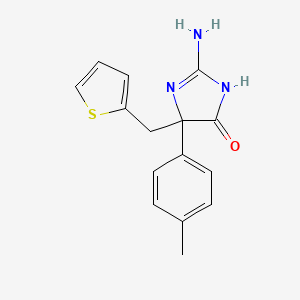

![2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345715.png)

![2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345716.png)

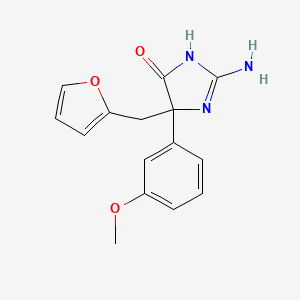

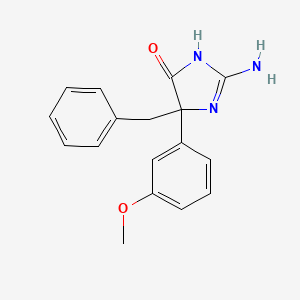

![2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345722.png)

![2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345731.png)

![2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345738.png)